

p-Terphenyl as a Reference Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **p-Terphenyl**

Cat. No.: **B122091**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Terphenyl, a thermally stable aromatic hydrocarbon, serves as a valuable reference standard in various chromatographic applications due to its chemical inertness, well-defined structure, and distinct chromatographic behavior. Its structural similarity to polycyclic aromatic hydrocarbons (PAHs) and other persistent organic pollutants makes it particularly suitable for environmental analysis. Furthermore, its deuterated form, **p-terphenyl-d14**, is widely employed as a surrogate or internal standard to monitor analytical method performance, including sample extraction and cleanup efficiency. This document provides detailed application notes and protocols for the use of **p-terphenyl** as a reference standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of p-Terphenyl

A sound understanding of the physicochemical properties of **p-terphenyl** is crucial for its effective use as a reference standard. Key properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{18}H_{14}$	[1]
Molecular Weight	230.30 g/mol	[1]
Appearance	White or light-yellow solid	[1]
Melting Point	212-213 °C	
Boiling Point	389 °C	
Solubility	Insoluble in water; Soluble in hot benzene; Slightly soluble in ether and carbon disulfide.	[1]
Purity (as analytical standard)	≥99.5% (HPLC)	

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

p-Terphenyl and its deuterated analog are extensively used in GC-MS for the analysis of semi-volatile organic compounds, particularly in environmental monitoring programs guided by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Use as a Surrogate Standard in EPA Method 8270

EPA Method 8270 is a widely used method for the determination of semi-volatile organic compounds in various matrices such as soil, water, and waste.[\[2\]](#) **p-Terphenyl-d14** is a recommended surrogate standard in this method to assess the recovery of analytes during sample preparation and analysis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Logical Workflow for using **p-Terphenyl-d14** as a Surrogate Standard

[Click to download full resolution via product page](#)

Caption: General workflow for using **p-terphenyl-d14** as a surrogate standard.

Protocol for PAH Analysis in Environmental Samples using GC-MS with p-Terphenyl-d14 as a Surrogate Standard

This protocol is adapted from methodologies used for the analysis of PAHs in solid matrices like lichens.[\[6\]](#)

1. Sample Preparation and Extraction a. Weigh 0.4 g of the dried and powdered sample into a glass centrifuge tube. b. Spike the sample with 40 μ L of a **p-terphenyl-d14** surrogate standard solution (e.g., 100 ng/ μ L in methylene chloride). c. Add 2 mL of a hexane:dichloromethane (3:2 v/v) mixture. d. Sonicate the mixture for 10 minutes at room temperature. e. Centrifuge at 3000 rpm for 5 minutes. f. Carefully transfer the supernatant to a clean tube for cleanup.
2. Extract Cleanup (if necessary) a. Prepare a solid-phase extraction (SPE) cartridge (e.g., silica gel). b. Condition the cartridge with the extraction solvent. c. Load the sample extract onto the cartridge. d. Elute the analytes with an appropriate solvent mixture.
3. Concentration a. Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of a suitable solvent (e.g., 250 μ L of dichloromethane) containing internal standards for quantification.
4. GC-MS Analysis a. Inject an aliquot of the final extract into the GC-MS system.

GC-MS Operating Conditions

Parameter	Condition
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)
Injector Temperature	280 °C
Injection Mode	Splitless
Oven Temperature Program	Initial 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min
Carrier Gas	Helium, constant flow of 1.2 mL/min
MS Transfer Line Temp.	290 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)

Data Analysis The recovery of **p-terphenyl-d14** is calculated using the following formula:

Recovery (%) = (Area of **p-terphenyl-d14** in sample / Area of **p-terphenyl-d14** in standard) x 100

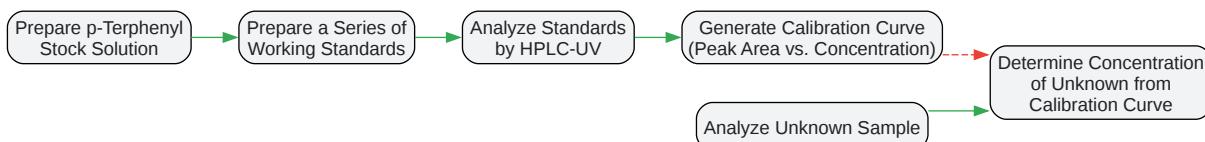
Acceptable recovery limits are typically established by the laboratory's quality control program or regulatory guidelines (e.g., 70-130%).

Quantitative Data Summary for PAH Analysis using **p-Terphenyl-d14** Surrogate

The following table summarizes typical performance data for the analysis of PAHs using a method with **p-terphenyl-d14** as a surrogate.[\[6\]](#)[\[7\]](#)

Parameter	Typical Value Range
p-Terphenyl-d14 Recovery	85 - 115%
Linearity (R^2)	> 0.99 for most PAHs
Limit of Detection (LOD)	1.0 - 5.0 $\mu\text{g/L}$
Limit of Quantification (LOQ)	2.0 - 16 $\mu\text{g/L}$

Application in High-Performance Liquid Chromatography (HPLC)


p-Terphenyl can be used as an external standard for the calibration of HPLC systems, particularly for the analysis of aromatic compounds. Its strong UV absorbance makes it suitable for detection with a Diode Array Detector (DAD) or a UV-Vis detector.

Protocol for HPLC-UV Analysis using p-Terphenyl as an External Standard

This protocol outlines the general procedure for creating a calibration curve with **p-terphenyl** and quantifying an unknown sample.

1. Preparation of Standard Solutions
 - a. Stock Solution (e.g., 1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **p-terphenyl** analytical standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) in a volumetric flask.
 - b. Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the analyte. A typical range could be 1, 5, 10, 25, and 50 $\mu\text{g/mL}$.

Experimental Workflow for HPLC Calibration with p-Terphenyl

[Click to download full resolution via product page](#)

Caption: Workflow for external standard calibration using **p-terphenyl** in HPLC.

2. HPLC Analysis
 - a. Set up the HPLC system with the appropriate column and mobile phase.
 - b. Inject the prepared standards and the unknown sample.

HPLC Operating Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m)
Mobile Phase	Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Injection Volume	10 μ L
Detection Wavelength	280 nm

3. Data Analysis
 - a. Integrate the peak area of **p-terphenyl** in each chromatogram.
 - b. Plot a calibration curve of peak area versus concentration for the standards.
 - c. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
 - d. Use the peak area of the unknown sample and the calibration equation to calculate its concentration.

Expected Performance Data for HPLC-UV with **p-Terphenyl**

Parameter	Expected Value
Retention Time	Dependent on specific conditions, but should be consistent
Linearity (R ²)	≥ 0.999
Precision (RSD)	< 2%
Accuracy (Recovery)	98 - 102%

Conclusion

p-Terphenyl is a reliable and versatile reference standard for chromatographic applications. Its use as a surrogate standard, particularly in the form of **p-terphenyl-d14**, is integral to quality control in the GC-MS analysis of environmental pollutants. As an external standard in HPLC, its stability and strong UV absorbance allow for accurate calibration and quantification of aromatic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize **p-terphenyl** in their analytical workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. EPA Method 8270 Base/Neutrals Surrogate Standard ... [cpachem.com]
- 4. accustandard.com [accustandard.com]
- 5. P-terphenyl-d14 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [p-Terphenyl as a Reference Standard in Chromatography: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122091#p-terphenyl-as-a-reference-standard-in-chromatography>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com